Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a brominated ethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The ethoxyphenyl precursor is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Piperazine Coupling: The sulfonylated intermediate is reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperazinecarboxylate compound.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The brominated phenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that optimize binding to its targets.
Comparison with Similar Compounds
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(5-bromo-2-methoxyphenyl)sulfonyl]piperazinecarboxylate: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
Ethyl 4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate: Contains a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxamide: The ester group is replaced with an amide group, which can influence its stability and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O5S/c1-3-22-13-6-5-12(16)11-14(13)24(20,21)18-9-7-17(8-10-18)15(19)23-4-2/h5-6,11H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMMBVCVKFKJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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